

spectroscopic data (NMR, IR, MS) of 2-Amino-3-bromopyrazine-5-carboxylic acid

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Compound of Interest

Compound Name: 2-Amino-3-bromopyrazine-5-carboxylic acid

Cat. No.: B015595

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A comprehensive analysis of **2-Amino-3-bromopyrazine-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science, necessitates a detailed characterization of its molecular structure and purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **2-Amino-3-bromopyrazine-5-carboxylic acid** based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	Singlet	1H	Pyrazine C6-H
~7.5-8.5	Broad Singlet	2H	-NH ₂
~13.0	Broad Singlet	1H	-COOH

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~165-175	-COOH
~150-160	Pyrazine C2
~120-130	Pyrazine C3
~140-150	Pyrazine C5
~135-145	Pyrazine C6

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300-3500	Strong, Broad	N-H stretch (Amino group)
2500-3300	Very Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600	Medium	N-H bend (Amino group)
~1550	Medium	C=N and C=C stretch (Pyrazine ring)
~1200-1300	Strong	C-O stretch (Carboxylic acid)
~700-800	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z Value	Interpretation
217/219	[M] ⁺ and [M+2] ⁺ isotopic peaks for Bromine
172/174	[M-COOH] ⁺ fragment
Base Peak	Dependent on fragmentation pathway

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of pyrazine derivatives involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.^[1] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

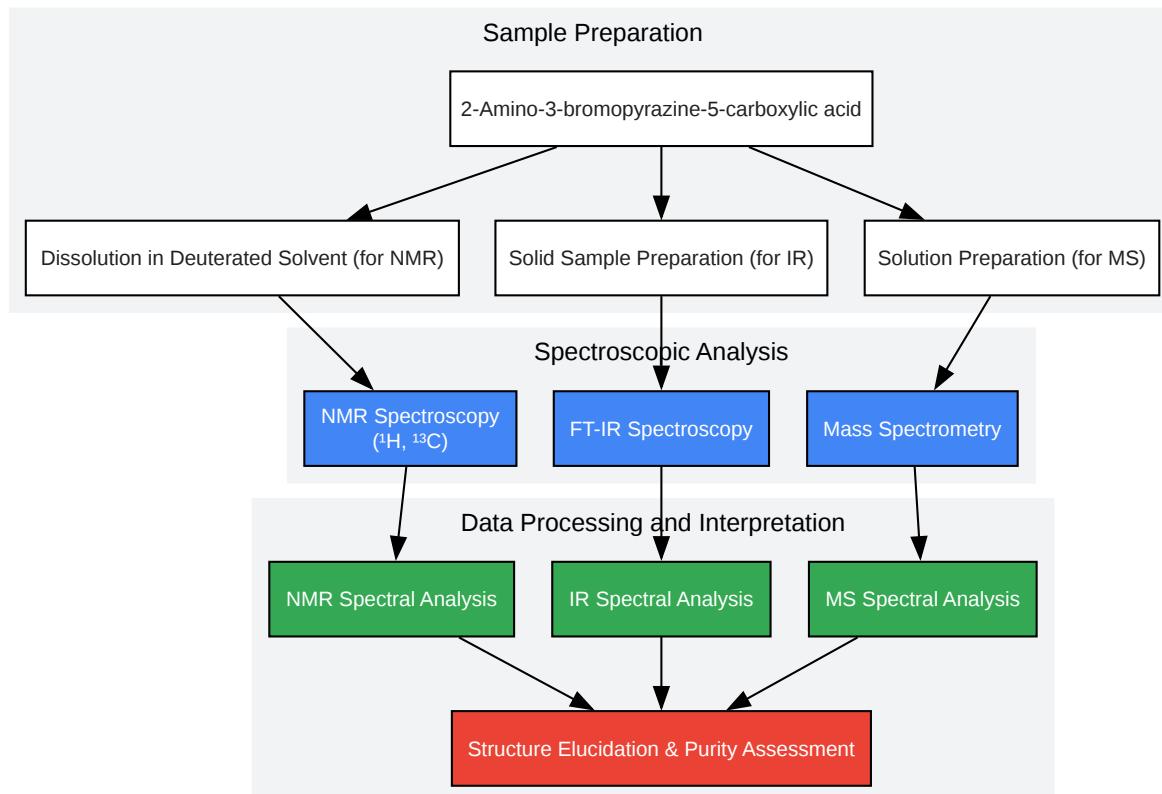
For carboxylic acids, the sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.^[2] The spectrum is recorded over a range of 4000-400 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid is expected between 2500-3300 cm⁻¹.^{[3][4][5][6]}

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For halogenated organic compounds, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).^[7]

Visualized Experimental Workflow

The logical flow of spectroscopic analysis is critical for a comprehensive characterization of the compound.



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Caption: General workflow for spectroscopic analysis.

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